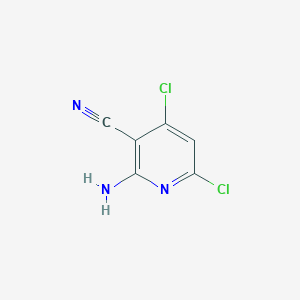

2-Amino-4,6-dichloronicotinonitrile

Description

Overview of Halogenated Nicotinonitriles in Academic Research

Halogenated nicotinonitriles, a class of pyridine (B92270) derivatives characterized by a cyano group and one or more halogen substituents, are significant subjects of academic and industrial research. The presence of halogen atoms in the pyridine ring enhances the molecule's reactivity, particularly towards nucleophilic substitution reactions. researchgate.net This reactivity makes them valuable intermediates in the synthesis of a wide array of more complex heterocyclic compounds. researchgate.net

Researchers have extensively studied halogenated pyridines as they are precursors to various agrochemicals, including insecticides, herbicides, fungicides, and plant growth regulators. researchgate.net The strategic placement of halogens allows for selective reactions, enabling the construction of diverse molecular architectures. For instance, the chlorine atoms at positions 2 and 6 of the nicotinonitrile scaffold are susceptible to displacement by various nucleophiles, providing a pathway to functionalized pyridines. researchgate.net

Significance of the Nicotinonitrile Scaffold in Chemical Synthesis and Drug Discovery

The nicotinonitrile, or 3-cyanopyridine, scaffold is a privileged structural motif in medicinal chemistry and drug discovery. ekb.egekb.egresearchgate.net Its rigid framework and capacity for diverse substitutions make it an ideal core for developing therapeutic agents. ekb.egekb.egresearchgate.net The pyridine ring is a common feature in numerous natural products and physiologically active molecules, including nicotinic acid and vitamin B6. ekb.egresearchgate.net

The versatility of the nicotinonitrile scaffold is demonstrated by its presence in several marketed drugs with a range of therapeutic applications. ekb.egekb.egresearchgate.net These include:

Bosutinib: An inhibitor of the Src/Abl tyrosine kinase used in the treatment of chronic myelogenous leukemia.

Milrinone and Olprinone: Phosphodiesterase 3 inhibitors used for short-term treatment of acute decompensated heart failure. ekb.egresearchgate.net

Neratinib: A kinase inhibitor used in the treatment of HER2-positive breast cancer. ekb.egekb.egresearchgate.net

The ability to modify the nicotinonitrile core at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, leading to the discovery of new and effective therapies for a multitude of diseases. ekb.egekb.egresearchgate.net Research has shown that nicotinonitrile derivatives possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ekb.egresearchgate.netacs.org

Scope and Research Objectives Pertaining to 2-Amino-4,6-dichloronicotinonitrile

This compound is a specific halogenated nicotinonitrile that serves as a key building block in organic synthesis. The primary research objectives related to this compound are centered on its utilization as a starting material for the synthesis of more complex and potentially bioactive molecules. The presence of the amino group and two chlorine atoms offers multiple reaction sites for further chemical transformations.

The research involving this compound generally focuses on:

Nucleophilic Substitution Reactions: Investigating the selective replacement of the chlorine atoms with various nucleophiles to introduce new functional groups.

Synthesis of Fused Heterocycles: Utilizing the amino and cyano groups to construct fused ring systems, such as thienopyridines, which are known to have interesting biological properties.

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize this compound and its derivatives.

The ultimate goal of this research is to generate libraries of novel compounds based on the this compound scaffold for screening in various biological assays, with the aim of identifying new lead compounds for drug discovery.

Data Tables

Table 1: Physicochemical Properties of Selected Nicotinonitrile-Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H3Cl2N3 | 188.02 | Not Available |

| 2,6-Dichloronicotinonitrile | C6H2Cl2N2 | 173.00 | 40381-90-6 chemicalbook.com |

| 2-Amino-4,6-dichloropyrimidine (B145751) | C4H3Cl2N3 | 163.99 | 56-04-6 |

Table 2: Examples of Marketed Drugs Containing the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Use | Mechanism of Action |

| Bosutinib | Chronic Myelogenous Leukemia | Src/Abl Tyrosine Kinase Inhibitor ekb.egekb.egresearchgate.net |

| Milrinone | Acute Heart Failure | Phosphodiesterase 3 Inhibitor ekb.egekb.egresearchgate.net |

| Neratinib | Breast Cancer | Kinase Inhibitor ekb.egekb.egresearchgate.net |

| Olprinone | Acute Heart Failure | Phosphodiesterase 3 Inhibitor ekb.egekb.egresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(10)3(4)2-9/h1H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYMKPFDPJLBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702680 | |

| Record name | 2-Amino-4,6-dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53815-34-2 | |

| Record name | 2-Amino-4,6-dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4,6 Dichloronicotinonitrile and Its Analogs

Direct Synthetic Routes to 2-Amino-4,6-dichloronicotinonitrile

Direct synthetic routes to this compound often involve the chlorination of a pre-existing aminonicotinonitrile or a related precursor. One common approach is the transformation of a dihydroxypyrimidine derivative. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine (B16511) with a chlorinating agent like phosphorus oxychloride (POCl3) can yield the corresponding dichlorinated product. google.comgoogle.com This method is a foundational technique in the synthesis of chlorinated pyrimidines and can be adapted for nicotinonitrile analogs. The reaction typically requires elevated temperatures and may be conducted in the presence of a base, such as N,N-dimethylaniline or triethylamine (B128534), to neutralize the acidic byproducts. google.comgoogle.com

Another strategy involves the direct chlorination of a suitable aminonicotinonitrile precursor. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related chlorinated pyridines often employs reagents like sulfuryl chloride or N-chlorosuccinimide. The regioselectivity of such reactions would be a critical factor to control.

Precursor Synthesis and Functional Group Interconversions Relevant to Dichloronicotinonitriles

The synthesis of precursors is a crucial aspect of obtaining this compound. A key precursor is often a dihydroxypyridine or dihydroxypyrimidine derivative, which can then undergo chlorination. For example, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be synthesized by the cyclization of an aminomalonic ester with guanidine (B92328) or its salt in the presence of a base. google.com This dihydroxypyrimidine can then be chlorinated to produce a dichlorinated intermediate. google.com

Functional group interconversions are also vital. For instance, a common precursor for nicotinonitriles is the corresponding pyridine-3-carboxamide, which can be dehydrated to the nitrile using reagents like phosphorus oxychloride or trifluoroacetic anhydride. Another important interconversion is the introduction of the amino group. This can be achieved through various methods, including the reduction of a nitro group or the displacement of a suitable leaving group by an amino source. The synthesis of 2,6-dichloro-4-aminophenol, for example, can be achieved from p-nitroaniline through chlorination, diazotization, and subsequent reduction. patsnap.com

Multi-component Reactions in the Synthesis of Nicotinonitrile Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted nicotinonitrile derivatives. A well-established MCR for the synthesis of 2-amino-3-cyanopyridines involves the condensation of a chalcone (B49325), malononitrile (B47326), and ammonium (B1175870) acetate. mdpi.comresearchgate.net Chalcones, which are α,β-unsaturated ketones, can be readily prepared by the Claisen-Schmidt condensation of an aldehyde and an acetophenone. mdpi.com The subsequent reaction with malononitrile and a source of ammonia, such as ammonium acetate, leads to the formation of the 2-aminonicotinonitrile core. While this method directly yields diaryl-substituted analogs, it highlights a powerful strategy for constructing the fundamental nicotinonitrile framework.

Regioselective Synthesis of this compound Analogs

The ability to selectively introduce functional groups at specific positions on the pyridine (B92270) ring is paramount for creating a diverse range of analogs.

Nucleophilic Aromatic Substitution Approaches for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halopyridines. The electron-deficient nature of the pyridine ring, particularly with electron-withdrawing groups like the nitrile and chloro substituents, facilitates the displacement of halides by nucleophiles. This approach is highly relevant for the synthesis of analogs of this compound. For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the chlorine atoms can be regioselectively substituted by nucleophiles. mdpi.com The reaction of 2-chloro-4,6-diarylnicotinonitrile with sodium azide (B81097), followed by reduction, provides a route to 2-amino-4,6-diarylnicotinonitriles, demonstrating the utility of SNAr in introducing the amino group. arkat-usa.org The reactivity of the halogen atoms can be influenced by their position on the ring and the reaction conditions, allowing for selective functionalization.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound while minimizing reaction times and the use of hazardous reagents. For the chlorination of 2-amino-4,6-dihydroxypyrimidine, a patented process describes an improved method that avoids reflux temperatures and large excesses of phosphorus oxychloride by carefully controlling the addition of N,N-dimethylaniline at a specific temperature range (55°-68° C). google.com This results in improved yield and shorter reaction times. google.com

In the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980), the use of an ionic liquid, ethylammonium (B1618946) nitrate, as a recyclable and reusable reaction medium has been shown to be effective. researchgate.net The reaction conditions, including the choice of solvent and temperature, can significantly impact the outcome of the synthesis. For example, in the multi-component synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives, refluxing in absolute ethanol (B145695) overnight is a reported condition. mdpi.com The table below summarizes the optimization of solvent and temperature for the synthesis of a specific 2-amino-4-(4'-methoxyphenyl)-6-phenylpyridine-3-carbonitrile. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | Reflux | 8 | 80 |

| 2 | Ethanol | Reflux | 8.5 | 70 |

| 3 | Acetonitrile | Reflux | 10 | 70 |

| 4 | Ethylammonium Nitrate | 60 | 2 | 90 |

| 5 | Ethylammonium Nitrate | 80 | 2 | 92 |

| 6 | Ethylammonium Nitrate | Room Temperature | 4 | 85 |

This table is based on data for the synthesis of a 2-amino-4,6-diphenylpyridine-3-carbonitrile analog and is presented to illustrate the principles of reaction optimization. researchgate.net

Similarly, in the SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the choice of alcohol as a solvent can influence the reaction, as it can also act as a nucleophile. mdpi.com Careful control of the base concentration and other parameters is necessary to achieve the desired product selectively.

Reactivity and Mechanistic Studies of 2 Amino 4,6 Dichloronicotinonitrile

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

The pyridine ring in 2-amino-4,6-dichloronicotinonitrile is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions at the carbon atoms bearing the chlorine atoms. The reactivity of these positions is further modulated by the electronic effects of the amino and nitrile groups.

The two chlorine atoms at the C-4 and C-6 positions of the pyridine ring are susceptible to displacement by nucleophiles. Studies on closely related structures, such as 2,6-dichloro-4-methylnicotinonitrile (B1293653), provide significant insight into the regioselectivity of these reactions. In the reaction of 2,6-dichloro-4-methylnicotinonitrile with the malononitrile (B47326) dimer in the presence of triethylamine (B128534), nucleophilic substitution occurs exclusively at the C-6 position. researchgate.net This pronounced regioselectivity is attributed to the electronic influence of the adjacent ring nitrogen and the cyano group, which stabilize the Meisenheimer intermediate formed during the substitution process at this position. No products resulting from substitution at the C-2 (equivalent to C-6 in the parent nicotinonitrile) position were detected. researchgate.net

This preferential reactivity at the position para to the nitrile group and ortho to the ring nitrogen is a common feature in the chemistry of halogenated pyridines. researchgate.net The nitrogen atom in the ring decreases electron density at the α (C-2, C-6) and γ (C-4) positions, activating the attached halogens toward nucleophilic attack. mdpi.com

The chloro positions readily undergo amination reactions when treated with various primary and secondary amines. These nucleophilic aromatic substitution (SNAr) reactions are fundamental in building molecular complexity. mdpi.com While specific studies on the amination of this compound are not extensively documented, the principles are well-established from analogous systems like 4,6-dichloropyrimidines and 2,4-dichloroquinazolines. mdpi.commdpi.com In these systems, the reaction with amines typically proceeds regioselectively, allowing for the controlled introduction of amino substituents. mdpi.commdpi.com

For instance, the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrates that such reactions can proceed under mild conditions, often catalyzed by a base like triethylamine to neutralize the HCl generated. mdpi.com It is expected that this compound would react similarly, with the first amination occurring preferentially at the more activated C-6 position. Subsequent transformations of the newly introduced amino groups can lead to a wide array of functionalized derivatives.

Reactions Involving the Nitrile Moiety

The nitrile (cyano) group at the C-3 position is a versatile functional group that can participate in various chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring itself.

The nitrile group can act as an electrophile, particularly when activated. A notable reaction is its participation in cyclization with nucleophiles. For example, peptides containing an N-terminal cysteine and a 3-(2-cyano-4-pyridyl)alanine residue undergo spontaneous macrocyclization in aqueous solution. anu.edu.au This reaction involves the initial nucleophilic attack of the cysteine's sulfhydryl group on the nitrile carbon, followed by condensation to form a stable dihydrothiazole ring. anu.edu.au This demonstrates the capacity of the cyanopyridine moiety to act as an anchor point for biocompatible cyclization reactions.

Beyond cyclization, the nitrile group can undergo more traditional transformations. Although not specifically documented for this compound, nitrile groups can generally be:

Reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate.

Cyclization Reactions and Annulation Strategies for Fused Heterocycles

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

One major strategy involves intramolecular nucleophilic substitution. Following the initial substitution of one chloro atom (e.g., at C-6) with a nucleophile that contains another functional group, a subsequent intramolecular reaction can occur. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazolo[3,4-b]pyridine systems, as seen in the reactions of other 3-cyano-2-chloropyridines. lookchem.com Similarly, intramolecular SNAr reactions in related aminoalkyl-substituted chloropyrimidines have been shown to form six- or seven-membered rings, yielding structures like tetrahydrooxazepines. nih.gov

Another powerful approach involves the participation of both the amino and nitrile groups. The 2-amino-3-cyano pyridine scaffold is a well-known precursor for the synthesis of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and other fused systems through reactions with various reagents that engage these adjacent functionalities.

The reaction with the malononitrile dimer not only substitutes the C-6 chlorine but also introduces a polynitrile side chain that is primed for further cyclization, potentially leading to complex polycyclic aromatic compounds. researchgate.net

Table 1: Examples of Reactions on Related Halogenated Nicotinonitriles and Pyridines

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2,6-dichloro-4-methylnicotinonitrile | Malononitrile dimer, Et₃N | Substituted pyridine | Regioselective nucleophilic substitution at C-6 | researchgate.net |

| Peptide with 3-(2-cyano-4-pyridyl)alanine | N-terminal Cysteine, pH 7.5 buffer | Macrocyclic peptide | Intramolecular cyclization via nitrile addition | anu.edu.au |

| 3-Cyano-2-chloropyridines | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | Annulation involving Cl and CN/Amide groups | lookchem.com |

Investigations into Reaction Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving this compound is a critical aspect of its chemistry, determining the structure of the resulting products.

As established, nucleophilic aromatic substitution demonstrates high regioselectivity. In the case of the analogous 2,6-dichloro-4-methylnicotinonitrile, the reaction with malononitrile dimer proceeds with complete regioselectivity, substituting only the chlorine atom at the C-6 position. researchgate.net This outcome is dictated by the electronic stabilization of the anionic σ-complex (Meisenheimer intermediate). The intermediate for attack at C-6 (para to the cyano group) is more stable than the one for attack at C-2.

In di-substituted heterocycles like 2,4-dichloroquinazolines, substitution also occurs with high regioselectivity, favoring the 4-position due to greater stabilization of the reaction intermediate. mdpi.com These findings strongly suggest that for this compound, nucleophilic attack will preferentially occur at the C-6 and C-4 positions, which are alpha and gamma to the ring nitrogen, respectively. The relative reactivity between C-4 and C-6 would depend on the combined electronic influence of the amino and cyano groups and the specific nucleophile used.

Stereoselectivity becomes relevant in reactions that create new chiral centers. For instance, in the synthesis of certain phosphoramides from 2-chloro-5-aminomethylpyridine, the condensation reactions showed good stereoselectivity, yielding predominantly the cis isomer as the thermodynamically stable product. researchgate.net While specific stereoselective studies on this compound were not found, it is anticipated that reactions involving the creation of stereocenters, particularly in cyclization processes, would be influenced by thermodynamic and kinetic factors, potentially allowing for stereocontrolled synthesis.

Derivatization Strategies and Scaffold Modification

Introduction of Diverse Substituents on the Pyridine (B92270) Ring System

The two chlorine atoms on the pyridine ring of 2-Amino-4,6-dichloronicotinonitrile are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of substituents at the C4 and C6 positions, thereby modifying the electronic and steric properties of the molecule. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group and potentially influenced by the amino group, facilitates these substitution reactions. nih.govlibretexts.org

While direct experimental studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous dihalopyrimidine systems provides a strong model for its behavior. For instance, 2-amino-4,6-dichloropyrimidines readily undergo sequential or simultaneous displacement of the chlorine atoms by various nucleophiles. mdpi.comgoogle.com

Common nucleophiles employed in these reactions include:

Amines (Amination): Reaction with primary or secondary amines can lead to the mono- or di-aminated products. These reactions often proceed under mild to moderate conditions, sometimes facilitated by a base. mdpi.comnih.gov

Alkoxides (Alkoxylation/Solvolysis): The treatment with sodium or potassium alkoxides results in the substitution of one or both chlorine atoms to form the corresponding alkoxy derivatives. mdpi.comgoogle.com In the presence of an alcohol and a strong base like sodium hydroxide, solvolysis can occur, leading to the incorporation of an alkoxy group. mdpi.com

The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, such as temperature and the stoichiometry of the nucleophile. The presence of the amino group at C2 and the nitrile at C3 introduces an electronic asymmetry that can influence the relative reactivity of the C4 and C6 positions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions Based on reactivity of analogous dihalopyrimidines.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | R¹R²NH | 2-Amino-4-amino-6-chloronicotinonitrile | mdpi.com |

| Alkoxide | R-ONa | 2-Amino-4-alkoxy-6-chloronicotinonitrile | google.com |

Transformations of the Amino and Nitrile Functionalities

The amino (-NH₂) and nitrile (-CN) groups of this compound are key sites for further chemical transformations, enabling the synthesis of a diverse range of derivatives.

The nitrile group is a versatile functional handle that can undergo several important reactions:

Hydrolysis: The nitrile can be hydrolyzed to a primary amide (-CONH₂) under controlled acidic or basic conditions. chemistrysteps.comlibretexts.org Milder conditions are often sought to prevent further hydrolysis. researchgate.net Upon more vigorous heating in aqueous acid or base, the hydrolysis proceeds to the corresponding carboxylic acid (-COOH). chemistrysteps.comchemistrysteps.com

Reduction: Catalytic hydrogenation or, more commonly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄), converts the nitrile group into a primary aminomethyl group (-CH₂NH₂). chemistrysteps.comlibretexts.org

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. chemistrysteps.comlibretexts.org

The amino group provides a nucleophilic center for various modifications:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This transformation is often a key step in the synthesis of fused heterocyclic systems. rsc.org

Condensation Reactions: The amino group can condense with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine. This reactive intermediate is a valuable precursor for cyclization reactions to build fused pyrimidine (B1678525) rings. d-nb.info

Table 2: Representative Transformations of Amino and Nitrile Groups

| Functional Group | Reaction Type | Reagents | Product Functional Group | Reference |

| Nitrile | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | Amide | chemistrysteps.com |

| Nitrile | Full Hydrolysis | H₂O, H⁺ or OH⁻ (heat) | Carboxylic Acid | chemistrysteps.com |

| Nitrile | Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.org |

| Amino | Acylation | RCOCl, Pyridine | Amide | rsc.org |

| Amino | Amidine formation | DMF-DMA | N,N-Dimethylformamidine | d-nb.info |

Design and Synthesis of Bridged and Fused Ring Systems from this compound

The strategic combination of the amino and nitrile functionalities, often in conjunction with the reactive chloro-substituents, makes this compound an excellent platform for constructing bicyclic and polycyclic heterocyclic systems. These fused structures are of significant interest in medicinal chemistry and materials science.

Pyrido[2,3-d]pyrimidines: This fused system is commonly synthesized from o-aminonicotinonitrile precursors. One established route involves the acylation of the 2-amino group, followed by intramolecular cyclization to form the pyrimidine ring. rsc.orgrsc.org An alternative approach is the reaction of the amino group with DMF-DMA to generate an amidine, which then undergoes cyclization with a suitable reagent to yield the pyrido[2,3-d]pyrimidine (B1209978) core. d-nb.info

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold can be achieved by leveraging the chloro-substituents of the nicotinonitrile ring. For example, a 2-chloronicotinonitrile derivative can be reacted with hydrazine (B178648) to construct the fused pyrazole (B372694) ring. researchgate.net A multistep sequence could involve the initial displacement of one of the chloro groups (e.g., at C6) with hydrazine, followed by an intramolecular cyclization where the N-amino group attacks the nitrile carbon to form the 3-aminopyrazolo[3,4-b]pyridine system. researchgate.netnih.gov

Tetrazolo[1,5-a]pyridines: A novel approach to fused systems involves the reaction of a 2-chloronicotinonitrile derivative with an azide (B81097) source, such as sodium azide. arkat-usa.org This reaction proceeds via an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization of the resulting azide onto the adjacent nitrile group. This process, known as azidolysis, leads to the formation of a tetrazole ring fused to the pyridine core. arkat-usa.org

Table 3: Synthesis of Fused Ring Systems

| Fused System | Synthetic Strategy | Key Reagents/Steps | Starting Material Type | Reference |

| Pyrido[2,3-d]pyrimidine | Acylation-Cyclization | RCOCl, then base/heat | 2-Aminonicotinonitrile | rsc.orgrsc.org |

| Pyrido[2,3-d]pyrimidine | Amidine formation-Cyclization | DMF-DMA, then cyclizing agent | 2-Aminonicotinonitrile | d-nb.info |

| Pyrazolo[3,4-b]pyridine | Hydrazine Cyclocondensation | Hydrazine hydrate (B1144303) | 2-Chloronicotinonitrile derivative | researchgate.net |

| Tetrazolo[1,5-a]pyridine | Azidolysis-Cyclization | NaN₃ | 2-Chloronicotinonitrile derivative | arkat-usa.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Amino-4,6-dichloronicotinonitrile. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the specific arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration. The aromatic proton on the pyridine (B92270) ring is expected to resonate in the downfield region, characteristic of protons attached to electron-deficient aromatic systems.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms will exhibit distinct chemical shifts. The carbon of the nitrile group (-C≡N) will also have a characteristic resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158 |

| C3 | - | ~95 |

| C4 | - | ~155 |

| C5 | ~7.0-7.5 | ~110 |

| C6 | - | ~150 |

| CN | - | ~117 |

| NH₂ | ~5.0-6.0 (broad singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands are expected for the amino (-NH₂) and nitrile (-C≡N) groups. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The stretching vibration of the carbon-nitrogen triple bond of the nitrile group is expected to produce a sharp and intense absorption peak around 2200-2260 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. mdpi.comucl.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 |

| C-Cl | C-Cl Stretch | < 800 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In the mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the compound. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be characteristic, showing (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a specific ratio.

Fragmentation of the molecular ion under electron impact would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of a chlorine atom, hydrogen cyanide (HCN), or the amino group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

| [M-NH₂]⁺ | Loss of the amino group |

X-ray Crystallography for Solid-State Structural Determination

Table 4: Hypothetical Crystallographic Parameters for this compound (based on similar structures)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~9-11 |

| c (Å) | ~12-14 |

| β (°) | ~90-95 |

| Z | 4 |

Advanced Spectroscopic Techniques for Molecular Interactions

Further understanding of the molecular interactions of this compound can be achieved through advanced spectroscopic techniques. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can definitively establish the connectivity between protons and carbons.

Fluorescence spectroscopy could also be employed to study the electronic properties of the molecule. The presence of the conjugated pyridine system with an amino group (an electron-donating group) and a nitrile group (an electron-withdrawing group) may impart fluorescent properties to the molecule. Studies on similar 2-aminonicotinonitrile derivatives have shown solvent-dependent fluorescence, indicating changes in the electronic distribution in different environments. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For compounds similar to 2-amino-4,6-dichloronicotinonitrile, such as other substituted aminobenzonitriles and aminonicotinonitriles, DFT calculations have been employed to determine key electronic properties. These studies typically utilize basis sets like B3LYP/6-311++G(d,p) to perform full geometry optimization and calculate various molecular descriptors. analis.com.my

Research on analogous compounds, such as 2-amino-4-chlorobenzonitrile, has shown that DFT can be used to analyze the distribution of electron density and identify reactive sites within the molecule. analis.com.my The molecular electrostatic potential (MEP) map, for instance, can reveal regions susceptible to nucleophilic or electrophilic attack. analis.com.my For many aminonitrile derivatives, the nitrogen atoms of the amino and cyano groups are often identified as potential nucleophilic sites due to their high electron density. analis.com.my

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity and a greater ability to participate in chemical reactions. For a series of 2-amino-4,6-diphenylnicotinonitriles, the HOMO-LUMO energy gaps were found to be in the range of 3.441 eV to 3.617 eV, indicating a consistent degree of electronic delocalization and similar reactivity patterns among the derivatives. mdpi.comsemanticscholar.org

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), are also calculated to provide a deeper understanding of the molecule's reactivity. These parameters help in predicting the chemical behavior of the compound in various environments. Studies on related structures suggest that while these molecules can be stable, they possess the capability to donate and accept electrons, influencing their interaction with other chemical species. analis.com.my

Table 1: Representative Global Reactivity Descriptors for 2-Aminonicotinonitrile Derivatives (Hypothetical Data based on Analogous Systems)

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -7.0 |

| LUMO Energy | ELUMO | - | -2.0 to -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 5.0 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.0 to -5.0 |

| Hardness | η | (ELUMO - EHOMO)/2 | 1.75 to 2.25 |

| Softness | S | 1/(2η) | 0.22 to 0.29 |

This table presents hypothetical data based on typical values found for structurally similar compounds in the literature. Actual values for this compound would require specific DFT calculations.

Prediction of Tautomeric Forms and Energetic Stability

Tautomerism is a significant phenomenon in heterocyclic compounds containing amino groups, such as this compound. The molecule can potentially exist in different tautomeric forms, most commonly the amino and imino forms, which can influence its chemical and biological properties. Computational studies are crucial for predicting the most stable tautomer and understanding the equilibrium between different forms.

For this compound, the primary tautomeric equilibrium would be between the canonical amino form (2-amino) and the corresponding imino tautomer. Theoretical calculations can determine the relative energies of these forms in the gas phase and in different solvents. The polarizable continuum model (PCM) is often used to assess the impact of the solvent environment on tautomeric stability. mdpi.com

Table 2: Predicted Tautomeric Forms of this compound and Factors Influencing Stability

| Tautomeric Form | Structure | Key Features | Factors Favoring Stability |

| Amino form | This compound | Aromatic pyridine (B92270) ring with an exocyclic amino group. | Aromaticity of the pyridine ring, generally lower energy state. |

| Imino form | 2-imino-1,2-dihydro-4,6-dichloropyridine-3-carbonitrile | Endocyclic nitrogen double bond with an exocyclic imine. | Can be stabilized by specific intramolecular interactions or polar solvents. |

The prediction of the most stable tautomer and the energetic barrier for interconversion would require specific theoretical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These techniques are instrumental in drug discovery for understanding binding modes, predicting binding affinities, and guiding the design of more potent and selective inhibitors.

For derivatives of this compound, molecular docking could be employed to explore their potential as inhibitors of various enzymes or receptors. The process involves computationally placing the ligand into the binding site of a target protein and scoring the different poses based on their predicted binding energy. For example, derivatives of similar heterocyclic scaffolds have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and various kinases. researchgate.netnih.gov

Following docking, MD simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

While specific molecular docking or MD simulation studies featuring this compound as the ligand are not prominent in the literature, the general approach would involve:

Identifying a relevant biological target.

Obtaining the 3D structure of the target protein.

Performing docking calculations to predict the binding mode of this compound or its derivatives.

Running MD simulations to refine the binding pose and calculate binding free energies.

Table 3: Potential Biological Targets and Key Interacting Residues for Nicotinonitrile Derivatives (Based on Analogous Systems)

| Potential Target Protein | Therapeutic Area | Key Amino Acid Residues for Interaction |

| Dihydrofolate Reductase (DHFR) | Anticancer, Antimicrobial | Asp, Ser, Tyr |

| Fibroblast Growth Factor Receptor (FGFR) | Anticancer | Ala, Val, Lys |

| Cyclin-Dependent Kinases (CDKs) | Anticancer | Gln, Lys, Asp |

This table provides examples of potential targets and interacting residues based on studies with structurally related inhibitors. The actual interactions for this compound would depend on the specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. nih.govnih.gov

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a diverse set of derivatives for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors.

Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates the descriptors with the observed activity. nih.gov

Validating the model to ensure its predictive power.

Studies on related compounds, like 2-amino-6-arylsulfonylbenzonitriles, have successfully used QSAR to model their anti-HIV activity. nih.gov The descriptors found to be important in these models often relate to the molecule's shape, charge distribution, and energy. nih.gov For instance, descriptors such as the dipole moment and various E-state indices have been shown to be significant in predicting the activity of other heterocyclic inhibitors. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies and Their Significance

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of atoms/bonds | Basic molecular composition |

| Topological | Connectivity indices (e.g., Chi indices) | Atomic connectivity and branching |

| Geometrical | Molecular surface area, Volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of charge and electronic reactivity |

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with measured biological activity.

Applications in Medicinal Chemistry and Drug Discovery

2-Amino-4,6-dichloronicotinonitrile as a Core Scaffold for Bioactive Molecules

The structure of this compound, a substituted pyridine (B92270), provides a robust and versatile core for the synthesis of more complex molecules. The presence of two chlorine atoms at positions 4 and 6, an amino group at position 2, and a nitrile group at position 3 offers multiple reactive sites for chemical derivatization. This allows for the systematic modification of the molecule to explore structure-activity relationships and optimize biological activity.

The related 2-amino-4,6-dichloropyrimidine (B145751) scaffold has been successfully utilized to synthesize novel 5-substituted derivatives, highlighting the utility of the dichlorinated core in generating libraries of compounds for biological screening. nih.goved.ac.uk The ability to selectively substitute the chlorine atoms, often through nucleophilic aromatic substitution reactions, enables the introduction of a wide range of functional groups, leading to compounds with diverse pharmacological profiles.

Development of Therapeutic Agents Targeting Specific Biological Pathways

The versatility of the this compound scaffold has been exploited to develop therapeutic agents that target specific biological pathways implicated in a variety of diseases.

Anticancer Agents and Cell Proliferation Inhibition

The 2-aminonicotinonitrile framework is a key feature in a number of compounds investigated for their anticancer properties. While direct studies on this compound's anticancer activity are limited, numerous derivatives have shown significant potential in inhibiting cancer cell growth.

For instance, a series of 2-amino-4,6-diphenylnicotinonitriles demonstrated notable cytotoxicity against breast cancer cell lines. nih.gov One particular compound in this series exhibited exceptional potency, even surpassing the efficacy of the established anticancer drug Doxorubicin (B1662922) in preclinical studies. nih.gov Similarly, novel pyridine derivatives have been synthesized and shown to be potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. researchgate.net These compounds displayed superior cytotoxicity against prostate and cervical cancer cell lines when compared to the standard anticancer agent 5-fluorouracil. researchgate.net

Furthermore, research into quinazoline-based pyrimidodiazepines, which can be synthesized from related precursors, has yielded compounds with high cytostatic and cytotoxic activity against a broad panel of human tumor cell lines. nih.gov One such derivative was found to be significantly more potent than doxorubicin against several cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve DNA binding. nih.gov Dihydro-pyranochromene derivatives have also been shown to inhibit the proliferation of human leukemia cells and induce apoptosis. nih.gov

These findings underscore the potential of the 2-aminonicotinonitrile scaffold, accessible from precursors like this compound, as a foundational structure for the development of novel anticancer agents that can inhibit cell proliferation and induce cancer cell death.

Table 1: Cytotoxic Activity of Selected 2-Aminonicotinonitrile Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | Breast Cancer (MDA-MB-231, MCF-7) | One compound more potent than Doxorubicin | nih.gov |

| Substituted Pyridines | Prostate and Cervical Cancer | IC50 values ranging from 0.1-0.85 µM and 1.2-74.1 µM | researchgate.net |

| Quinazoline-based Pyrimidodiazepines | Leukemia, Colon, Melanoma, Breast | One derivative 10-fold more cytotoxic than Doxorubicin | nih.gov |

| Dihydro-pyranochromenes | Human Leukemia (K562) | IC50 value of 100 ± 3.1 µM for the most active compound | nih.gov |

Antimicrobial and Antifungal Research

The 2-aminonicotinonitrile scaffold has been a fruitful starting point for the discovery of new antimicrobial and antifungal agents. The ability to introduce various substituents onto the core structure has led to the identification of compounds with significant activity against a range of pathogens.

Derivatives of 2-aminonicotinonitrile have demonstrated broad-spectrum antibacterial activity. For example, a series of 2-amino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines were synthesized and found to be highly active antibacterial agents, particularly against Gram-positive bacteria. nih.gov Structure-activity relationship studies revealed that the presence and position of chlorine atoms on the phenyl ring were critical for their antibacterial efficacy. nih.gov Another study detailed the synthesis of 2-amino-4-(imidazol-5-yl)-6-aryl nicotinonitriles which also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antifungal research, various heterocyclic compounds derived from similar precursors have shown promise. For instance, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives displayed antifungal activity against Candida albicans. mdpi.com Thiophene derivatives have also been synthesized and screened for their in vitro antifungal activity against multiple clinical isolates of Candida and Cryptococcus, with some compounds showing potent fungicidal effects. nih.gov

Table 2: Antimicrobial Activity of Selected Nicotinonitrile and Pyrimidine (B1678525) Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

| 2-Amino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines | Bacteria | Highly active antibacterial agents, weak antifungal agents. | nih.gov |

| 2-Amino-4-(imidazol-5-yl)-6-aryl nicotinonitriles | Gram-positive and Gram-negative bacteria, Fungi | Exhibited antimicrobial activity. | nih.gov |

| 4,6-Disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Showed antifungal activity comparable to clotrimazole. | mdpi.com |

| 2-(Substituted-amino)-thiophene-3-carbonitrile derivatives | Candida spp., Cryptococcus spp. | Some compounds demonstrated significant fungicidal activity. | nih.gov |

Enzyme Inhibitors (e.g., Kinases, Histone Deacetylases)

The this compound scaffold is an attractive starting point for the design of enzyme inhibitors, a critical class of therapeutic agents. Its structural features allow for the synthesis of compounds that can fit into the active sites of various enzymes, modulating their activity.

Kinase Inhibitors: Kinases play a central role in cell signaling and are frequently dysregulated in diseases like cancer. The pyrimidine core, closely related to nicotinonitrile, is a well-established scaffold for kinase inhibitors. For example, pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, an enzyme that plays a role in stabilizing oncoproteins like MYC. nih.gov The synthesis of these inhibitors has been achieved starting from 2,4,6-trichloropyrimidine, a precursor chemically similar to this compound. nih.gov Furthermore, derivatives of 2-amino-4,6-diphenylnicotinonitriles have shown potential as PIM-1 kinase inhibitors, a kinase implicated in the growth of various cancers. nih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibitors: HDACs are another important class of enzymes involved in gene expression and are promising targets for cancer therapy. While direct synthesis from this compound has not been extensively reported, the development of HDAC inhibitors often involves heterocyclic scaffolds that can be accessed through similar synthetic strategies. For example, novel 4-(2-aminoethyl) phenol (B47542) derivatives have been identified as HDAC inhibitors through virtual screening and subsequent synthesis. The design of potent HDAC inhibitors often involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme, a modular design that could potentially incorporate the nicotinonitrile scaffold.

Sirtuin Inhibitors: Sirtuins are a class of NAD+-dependent deacetylases that are also implicated in cancer and other diseases. Derivatives of 2-amino-4,6-diphenylnicotinonitriles have been reported to possess SIRT1 inhibitory activity. nih.gov The development of selective sirtuin inhibitors is an active area of research, with various heterocyclic compounds, including benzimidazoles and pyrazoles, being explored as potential scaffolds.

Receptor Antagonists and Agonists (e.g., Adenosine (B11128) Receptors)

The modulation of receptor activity is a cornerstone of modern pharmacology. The 2-aminonicotinonitrile scaffold has proven to be a valuable template for the design of potent and selective receptor antagonists, particularly for adenosine receptors.

A significant breakthrough in this area was the synthesis of a new class of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles which act as highly potent A2A adenosine receptor antagonists. These compounds were developed using a pharmacophore model based on known A2A antagonists. Certain derivatives in this series exhibited high affinity for the A2A receptor with Ki values in the low nanomolar range and displayed reasonable selectivity over other adenosine receptor subtypes. The synthesis of such compounds can potentially start from precursors like this compound, where the chloro groups are displaced by the furan (B31954) and other substituents.

Furthermore, the 2-aminoquinazoline (B112073) heterocycle, which shares structural similarities with the 2-aminonicotinonitrile core, has been highlighted as a promising scaffold for designing new A2A receptor antagonists. This further supports the potential of the this compound framework in the development of novel receptor modulators.

Table 3: Activity of 2-Aminonicotinonitrile Derivatives as A2A Adenosine Receptor Antagonists

| Compound Series | Key Features | Reported Affinity (Ki) | Reference |

| 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles | Presence of a furan group at the 6-position | As low as 1.0 nM for the most potent compounds | |

| 6-(2-Furanyl)-9H-purin-2-amine derivatives | Purine core with furan substitution | High affinity and excellent selectivity for A2A receptors |

Antiviral Compound Discovery

The search for novel antiviral agents is a continuous effort in medicinal chemistry. The 2-aminopyrimidine (B69317) scaffold, which is closely related to 2-aminonicotinonitrile, has been investigated for its antiviral potential.

In a study focused on 5-substituted 2-amino-4,6-dichloropyrimidines, a series of these compounds, along with their dihydroxy counterparts, were screened for antiviral activity against a broad panel of viruses. nih.gov The tested viruses included HIV-1, HIV-2, Herpes Simplex Virus (HSV-1 and HSV-2), Human Cytomegalovirus (HCMV), and various others. nih.gov However, none of the synthesized 2-amino-4,6-dichloropyrimidine derivatives, including the parent compound, exhibited any significant antiviral activity against the tested viral strains, with EC50 values greater than 100 µg/mL. nih.gov

While these particular derivatives were inactive, the initial interest in the 2-amino-4,6-dichloropyrimidine scaffold was sparked by earlier reports suggesting that it could inhibit the replication of a broad range of viruses by preventing the maturation of viral particles. nih.gov This suggests that while the specific derivatives tested were not effective, the core scaffold may still hold potential for the development of antiviral agents through different structural modifications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. For the hypothetical development of this compound derivatives, SAR exploration would systematically investigate how modifying each part of the molecule—the amino group, the chloro substituents, and the nitrile group—affects its biological activity, selectivity, and pharmacokinetic properties.

Hypothetical SAR Exploration Points:

The 2-Amino Group: This group is a key hydrogen bond donor and can be crucial for anchoring the molecule within a biological target's binding site. Modifications could include:

Acylation: Introducing various acyl groups to form amides could alter the electronic properties and steric bulk, potentially leading to enhanced target engagement or improved membrane permeability.

Alkylation: The addition of alkyl chains (mono- or di-substitution) would increase lipophilicity, which could be beneficial for crossing cellular membranes.

Conversion to other functional groups: While moving away from the "amino" core, exploration of isosteres could reveal other functionalities that maintain or improve activity.

The 4- and 6-Chloro Substituents: The chlorine atoms are electron-withdrawing and provide sites for potential nucleophilic substitution, making them versatile handles for derivatization.

Replacement with other halogens: Substituting chlorine with fluorine, bromine, or iodine would systematically alter the electronic and steric nature of these positions, which can fine-tune binding affinity. For instance, in studies of 5-substituted 2-amino-4,6-dichloropyrimidines, a 5-fluoro substituent was found to be the most effective for inhibiting immune-activated nitric oxide production. nih.gov

Substitution with nucleophiles: Reactions with various nucleophiles (e.g., amines, thiols, alcohols) could introduce a wide array of functional groups. Research on related nicotinonitrile scaffolds has shown that introducing aryl or heteroaryl groups at these positions can lead to potent biological activities. For example, 2-amino-4,6-diphenylnicotinonitriles have been investigated for their cytotoxic effects against breast cancer cell lines. mdpi.com

The 3-Nitrile Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Hydrolysis or reduction: Conversion of the nitrile to an amide, carboxylic acid, or an aminomethyl group would drastically change the physicochemical properties of the molecule, impacting its solubility and ability to interact with biological targets.

Bioisosteric replacement: Replacing the nitrile with other groups of similar size and electronic character, such as a tetrazole, could maintain or enhance biological activity while potentially improving metabolic stability.

A hypothetical SAR study could generate a matrix of compounds to systematically evaluate these modifications. The following table illustrates a potential, albeit not experimentally verified, set of derivatives and the rationale for their synthesis in an SAR campaign.

| Position of Modification | Proposed Modification | Rationale for Biological Exploration |

| 2-Amino | Acetylation (e.g., with acetyl chloride) | Investigate the effect of a neutral, hydrogen-bond accepting group on target binding. |

| 2-Amino | Methylation (e.g., with methyl iodide) | Increase lipophilicity and explore the impact of removing a hydrogen bond donor. |

| 4-Chloro | Replacement with a morpholino group | Introduce a bulky, polar group to probe for additional binding pockets and improve solubility. |

| 6-Chloro | Suzuki coupling with phenylboronic acid | Explore the effect of an aryl substituent on potency, drawing parallels to active diphenylnicotinonitriles. mdpi.com |

| 3-Nitrile | Conversion to a tetrazole group | Introduce a bioisostere of a carboxylic acid to potentially enhance metabolic stability and act as a proton donor. |

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this compound.

Prodrug Design and Biotransformation Studies

Prodrug design is a strategy employed to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, limited bioavailability, or off-target toxicity. The active drug is released in vivo through enzymatic or chemical conversion. For this compound, several prodrug strategies could be envisioned, although no specific examples are currently documented in the literature.

Potential Prodrug Strategies:

Amino Group-Targeted Prodrugs: The 2-amino group is a prime site for creating prodrugs. One common approach is the use of amino acid conjugates. By forming an amide linkage with an amino acid, the resulting prodrug can leverage amino acid transporters in the gastrointestinal tract to enhance absorption. mdpi.com For example, the L-valyl ester prodrug of acyclovir, valacyclovir, demonstrates significantly improved oral bioavailability compared to the parent drug. mdpi.com A similar strategy could be applied to the 2-amino group of the title compound.

Carrier-Mediated Delivery: The molecule could be linked to a carrier moiety that targets a specific tissue or cell type. This is particularly relevant in cancer therapy, where targeting tumors while sparing healthy tissue is a major goal.

Biotransformation Considerations:

The biotransformation of a prodrug of this compound would be a critical aspect of its design. The linker used to attach the promoiety must be stable in the gastrointestinal tract but readily cleaved by enzymes at the desired site of action (e.g., esterases in the plasma or specific enzymes overexpressed in tumor tissues).

The metabolic fate of the parent compound itself, once released from the prodrug, would also require thorough investigation. The chloro substituents could be sites of metabolic attack, potentially undergoing dechlorination or displacement. The nitrile group could be metabolized by cytochrome P450 enzymes or hydrolases. Understanding these pathways is crucial for predicting the drug's half-life, potential for drug-drug interactions, and the formation of any potentially toxic metabolites.

The following table outlines a hypothetical prodrug approach for this compound.

| Prodrug Moiety | Linkage to Parent Drug | Target Enzyme for Cleavage | Anticipated Benefit |

| L-Valine | Amide | Amino-peptidases/Esterases | Enhanced oral bioavailability via amino acid transporters. mdpi.com |

| Phosphate group | Phosphoramide | Alkaline phosphatases | Increased aqueous solubility for intravenous formulation. |

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this compound.

Applications in Agrochemical and Materials Science Research

Development of Novel Agrochemicals (Insecticides, Fungicides, Herbicides)

The pyridine (B92270) moiety is a cornerstone in the development of modern agrochemicals due to its versatile biological activity. sci-hub.box Compounds containing this scaffold have led to the creation of potent insecticides, fungicides, and herbicides. sci-hub.box The presence of chlorine atoms, as seen in 2-Amino-4,6-dichloronicotinonitrile, is a common feature in many active agrochemical compounds, often enhancing their efficacy.

Insecticides: Research into pyridine-based insecticides is an active field. For instance, Pyridalyl, an insecticide effective against lepidopteran larvae, features a dichloropropene group and a substituted pyridine ring. nih.gov Efforts to discover new analogs with high activity have involved synthesizing derivatives with various heterocyclic rings in place of the pyridine. nih.gov Similarly, novel diamide (B1670390) derivatives targeting insect ryanodine (B192298) receptors (RyRs) have been designed to combat resistance, demonstrating the modularity of these chemical structures in addressing agricultural challenges. rsc.org Flupyrimin, another pyridine-based insecticide, has inspired the development of new analogs containing arylpyrazole cores, which have shown excellent insecticidal activity against pests like Plutella xylostella. frontiersin.org These examples underscore the utility of the substituted pyridine framework as a template for novel insecticides.

Herbicides: The pyridine ring is also a key component of many herbicides. Derivatives of nicotinic acid, a close structural relative of nicotinonitrile, have been explored for herbicidal properties. sci-hub.boxresearchgate.net Studies on N-(arylmethoxy)-2-chloronicotinamides, for example, have identified compounds with excellent herbicidal activity against specific weeds like duckweed (Lemna paucicostata). sci-hub.boxresearchgate.net Furthermore, research into picolinic acid compounds, another class of pyridine derivatives, has led to the development of synthetic auxin herbicides. The design of novel 4-amino-3,5-dichloro-6-(1-pyrazolyl)-2-picolinic acid compounds has yielded candidates with potent post-emergence herbicidal activity and good crop safety for corn, wheat, and sorghum. mdpi.com The structure-activity relationship studies in this area often show that halogen substitutions on the aromatic rings are crucial for high efficacy. mdpi.comnih.gov

Table 1: Examples of Pyridine Derivatives in Agrochemical Research

| Compound Class/Derivative | Application | Relevant Finding |

| Pyridalyl Analogs | Insecticide | Modifications of the structure lead to new candidates for controlling lepidopteran insects. nih.gov |

| Flupyrimin Analogs | Insecticide | Derivatives bearing an arylpyrazole subunit show high efficacy against Plutella xylostella. frontiersin.org |

| N-(arylmethoxy)-2-chloronicotinamides | Herbicide | Certain derivatives exhibit excellent herbicidal activity against monocotyledonous weeds. sci-hub.boxresearchgate.net |

| 6-(1-Pyrazolyl)-2-picolinic Acids | Herbicide | Halogen-substituted derivatives show potent post-emergence herbicidal activity and crop safety. mdpi.com |

This compound in Functional Materials Development

The development of functional materials relies on molecular building blocks that possess specific, tunable properties. The structure of this compound, with its combination of a π-deficient pyridine ring, a nucleophilic amino group, a cyano group, and reactive chlorine atoms, makes it a candidate precursor for synthesizing advanced materials.

While direct studies on the use of this compound in this context are not widely documented, extensive research on its close analog, 2-Amino-4,6-diphenylnicotinonitrile (APN), highlights the potential of this chemical family. mdpi.comresearchgate.net APNs are compounds of significant interest due to their intriguing photophysical properties, particularly their fluorescence, which is a key characteristic for the development of functional optical materials and sensors. mdpi.comresearchgate.net

Research has demonstrated that APN derivatives exhibit solvent-dependent fluorescence, meaning their emission spectra shift based on the polarity of their environment. mdpi.com This solvatochromism is a critical feature for materials used as environmental sensors. Quantum chemical analyses using Density Functional Theory (DFT) have provided deeper insights into the electronic structure, HOMO-LUMO energy gaps, and dipole moments of these compounds, which are fundamental to understanding their reactivity and photophysical behavior. mdpi.comresearchgate.net These findings are valuable for the rational design of novel APN-based molecules as fluorescent sensors and potential anticancer agents. mdpi.com The foundational knowledge gained from studying APNs provides a strong basis for exploring the potential of this compound as a precursor for new functional materials, where the dichloro-substituents could offer different electronic and reactivity profiles compared to the diphenyl-analogs.

Table 2: Investigated Properties of 2-Amino-4,6-diphenylnicotinonitriles (APNs) for Functional Material Application

| Property | Research Finding | Potential Application |

| Photophysical Properties | Exhibit strong fluorescence with solvent-dependent emission spectra. mdpi.comresearchgate.net | Development of fluorescent sensors for monitoring chemical environments. mdpi.com |

| Electronic Structure | HOMO-LUMO energy gaps and dipole moments have been analyzed via TD-DFT calculations. mdpi.comresearchgate.net | Deeper understanding of electronic properties aids in the design of new materials with tailored optical and electronic functions. mdpi.com |

| Biological Activity | Show a range of biological activities including antimicrobial and antiproliferative effects. mdpi.com | Design of bioactive molecules and materials. mdpi.com |

Conclusion and Future Perspectives in 2 Amino 4,6 Dichloronicotinonitrile Research

Current Achievements and Research Gaps

Research on 2-Amino-4,6-dichloronicotinonitrile and its derivatives has led to significant advancements, particularly in the synthesis of complex molecules. The core structure is a key intermediate for creating more elaborate pyridine-based systems. For instance, derivatives such as 2-amino-4,6-diaryl-nicotinonitriles have been synthesized and shown to possess a range of biological activities, including antimicrobial and antiproliferative properties. mdpi.comnih.gov Specifically, certain 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated notable cytotoxicity against breast cancer cell lines, with some compounds showing higher potency than the standard drug Doxorubicin (B1662922). mdpi.comresearchgate.netresearchgate.net

Despite these successes, there are noticeable gaps in the current research. While the synthesis of various derivatives is well-explored, comprehensive studies on the photophysical properties of many of these compounds are lacking. mdpi.com A deeper understanding of their electronic and fluorescence behavior could unlock new applications. researchgate.net Furthermore, much of the research has focused on diaryl derivatives, leaving the potential of other substitutions at the 4 and 6 positions less explored. The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with nucleophiles like the malononitrile (B47326) dimer has been shown to proceed with high regioselectivity, suggesting that a wider array of derivatives with unique properties could be systematically developed. researchgate.net A major research gap remains in the broad-spectrum biological screening of these novel compounds and the identification of their specific molecular targets.

Emerging Synthetic Methodologies for this compound and its Derivatives

Traditional methods for synthesizing the core structure and its derivatives often involve multiple steps and harsh conditions. However, recent research has focused on developing more efficient and environmentally friendly synthetic routes.

Emerging strategies include:

One-Pot Reactions: Facile one-pot procedures have been developed for synthesizing 2-amino-4,6-diarylnicotinonitriles directly from 2-chloro-4,6-diarylnicotinonitriles, eliminating the need for intermediate workups. arkat-usa.org

Phase-Transfer Catalysis: Liquid-liquid phase transfer catalysis has been effectively used for the synthesis of 2-amino-4,6-diarylnicotinonitriles, offering a convenient and efficient method. researchgate.netarkat-usa.org

Green Chemistry Approaches: To minimize environmental impact, syntheses using water as a solvent or solvent-free conditions have been explored. mdpi.com Energy sources like microwave and ultrasonic irradiation have also been employed to speed up reactions and improve yields. mdpi.com

Novel Catalysts: A variety of catalysts have been investigated to facilitate the synthesis of these derivatives. For example, HBF4 has been used as an oxidizing promoter catalyst under mild, solvent-free conditions. mdpi.com Pyridine-2-carboxylic acid has also been shown to be an effective catalyst for producing related heterocyclic systems under green conditions. nih.gov

These modern methodologies not only improve the efficiency and yield of the synthesis but also align with the growing demand for sustainable chemical processes.

| Synthetic Method | Key Features | Example Application |

| One-Pot Synthesis | Reduces reaction steps and workup | Synthesis of 2-amino-4,6-diarylnicotinonitriles arkat-usa.org |

| Phase-Transfer Catalysis | Efficient under liquid-liquid conditions | Synthesis of 2-amino-4,6-diarylnicotinonitriles researchgate.netarkat-usa.org |

| Microwave/Ultrasonic Irradiation | Faster reaction times, higher yields | Synthesis of 2-amino-4,6-diphenylnicotinonitriles mdpi.com |

| Green Catalysts | Environmentally friendly, mild conditions | Use of HBF4 or Pyridine-2-carboxylic acid mdpi.comnih.gov |

Future Directions in Biological Activity Screening and Target Identification

The derivatives of this compound have shown promise in various biological applications. Substituted 2-aminopyridines are known to have a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and IKK-β inhibitor activities. arkat-usa.org Derivatives have also been investigated as A2A adenosine (B11128) receptor antagonists and PIM-1 kinase inhibitors. mdpi.com

Future research should focus on:

Expanded Screening: A broader and more systematic screening of newly synthesized derivatives against a wider array of biological targets is necessary. This includes various cancer cell lines, bacterial and fungal strains, and viral agents.

Target Deconvolution: For compounds that exhibit significant biological activity, identifying the specific molecular target is a critical next step. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to elucidate the mechanism of action. For example, while some chalcone (B49325) derivatives show high antimicrobial activity, their exact molecular targets are often not fully characterized.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the pyridine (B92270) ring affect biological activity is needed. This will enable the rational design of more potent and selective compounds. Recent studies on 2-amino-4,6-diarylpyridines as estrogen receptor ligands have begun to build this understanding, showing modest selectivity for the ERα subtype. nih.gov

Genotoxicity and Metabolite Studies: As these compounds are developed, it is crucial to assess the potential toxicity of both the parent compound and its metabolites. Studies on related chloro-amino compounds have shown that metabolites can sometimes exhibit higher genotoxicity than the original molecule. nih.gov

Potential for Novel Applications and Interdisciplinary Research

Beyond medicinal chemistry, the unique chemical properties of this compound and its derivatives open up possibilities in other scientific fields.

Materials Science: The fluorescent properties of some 2-amino-4,6-diphenylnicotinonitrile derivatives suggest their potential use as molecular sensors. mdpi.comresearchgate.netmdpi.com These compounds can act as fluorescent probes to monitor processes like photopolymerization. mdpi.commdpi.com Their solvent-dependent fluorescence shifts could be harnessed to develop optical sensors for detecting specific analytes or changes in environmental parameters. mdpi.com

Agrochemicals: Halogenated pyridines are a well-established class of agrochemicals, used as herbicides, fungicides, and insecticides. researchgate.net The reactivity of the chlorine atoms in the this compound scaffold makes it an attractive starting point for the synthesis of new agrochemical candidates.

Organometallic Chemistry: With their chelating capabilities, 2-aminopyridines are widely used as ligands in inorganic and organometallic chemistry. arkat-usa.org The specific electronic and steric properties of derivatives from this compound could lead to the development of novel catalysts or functional materials.

Interdisciplinary Synergy: The convergence of synthetic chemistry, computational modeling, biology, and materials science will be crucial for unlocking the full potential of this compound class. For example, theoretical studies like TD-DFT analysis can provide deep insights into the electronic structure and photophysical behavior of these molecules, guiding the experimental design of new compounds for specific applications, from anticancer agents to fluorescent sensors. mdpi.comresearchgate.netbohrium.com

Q & A

Q. What synthetic strategies are effective for preparing 2-Amino-4,6-dichloronicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions using malonic acid derivatives and guanidine in ethanolic sodium ethoxide, followed by chlorination with Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) . For example, substituting malonic acid diesters with guanidine carbonate under basic conditions yields intermediates, which are subsequently chlorinated. Optimization includes:

- Reagent stoichiometry : Excess POCl₃ ensures complete chlorination.

- Temperature control : Maintaining 0–5°C during chlorination minimizes side reactions.

- Workup procedures : Immediate deprotection of intermediates (e.g., dimethylamino groups) improves purity.

A reported yield of 82.62% and purity of 99.62% was achieved using these steps .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., amino and chlorine groups) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., observed m/z 201.05 for C₈H₆Cl₂N₂) .

- Melting point analysis : Compare experimental values with literature (e.g., related dichloropyrimidines show 251–253°C) .

Stability assessments under varying pH and temperature conditions are critical for storage recommendations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar chlorinated nitriles:

- Personal protective equipment (PPE) : Wear P95/P100 respirators for particulate control, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to prevent inhalation exposure.

- Spill management : Absorb with inert materials (e.g., sand) and avoid aqueous washdowns to prevent environmental contamination .

Toxicological data for analogs suggest potential skin/eye irritation; conduct risk assessments using SDS templates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?